

Spectroscopic Analysis of Allyl Iodide: A Technical Guide

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Compound of Interest

Compound Name: Allyl iodide

Cat. No.: B1293787

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **allyl iodide** (3-iodoprop-1-ene). The information is curated for researchers and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification and characterization of this important chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **allyl iodide**.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Allyl Iodide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.04	m	-	H-2
5.24	d	9.70	H-3 (trans to H-2)
4.97	d	16.49	H-3 (cis to H-2)
3.86	d	7.66	H-1

Solvent: CDCl_3 , Instrument Frequency: 89.56 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **Allyl Iodide**

Chemical Shift (δ) ppm	Assignment
136.6	C-2
117.8	C-3
6.6	C-1

Solvent: Not specified

Experimental Protocols

General ^1H and ^{13}C NMR Spectroscopy Protocol:

A sample of **allyl iodide** is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), to a concentration of approximately 5-25 mg/mL. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer, such as a 300 MHz or 500 MHz instrument.

For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Frequencies for **Allyl Iodide**

Wavenumber (cm^{-1})	Assignment
3080	=C-H stretch
2980	C-H stretch (asymmetric)
2860	C-H stretch (symmetric)
1640	C=C stretch
1410	CH_2 scissoring
1208	C-I stretch
985	= CH_2 wag
920	=CH wag

Experimental Protocols

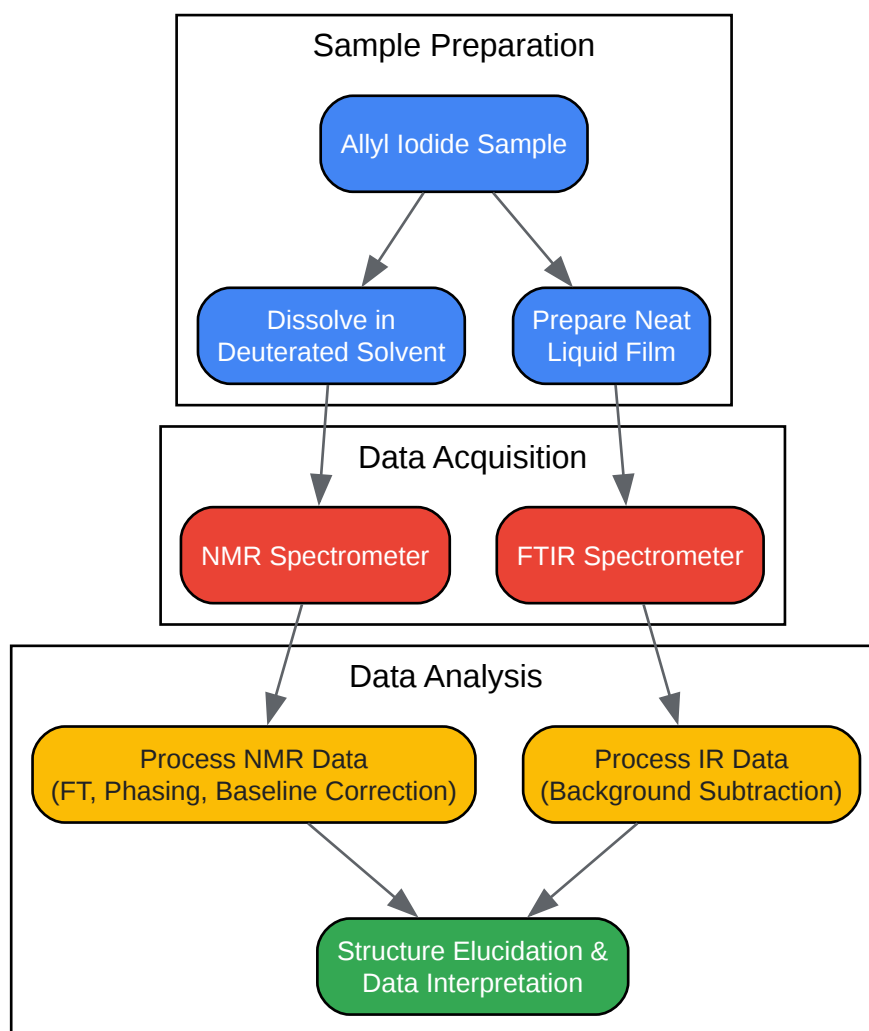
General Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

The IR spectrum of liquid **allyl iodide** can be obtained using the neat liquid technique. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer.

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for **allyl iodide**.



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